![molecular formula C18H14Cl2N4O2S B14861588 3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)
3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide is a complex organic compound with a unique structure that combines a thiophene ring, a pyridine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of the thiophene ring and the dichlorophenyl group. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the thiophene ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with pyridine-3-carboxylic acid.
Final Assembly: The final step involves the coupling of the thiophene and pyridine rings with the dichlorophenyl group under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or pyridines.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of organic semiconductors or conductive polymers.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbohydrazide
- N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide
Uniqueness
3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide is unique due to the combination of its functional groups and rings, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C18H14Cl2N4O2S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-13-4-3-12(14(20)8-13)10-26-15-5-7-27-16(15)18(25)24-23-17(21)11-2-1-6-22-9-11/h1-9H,10H2,(H2,21,23)(H,24,25) |
InChI Key |
RSMCVGOCCMASSX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)/N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NNC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



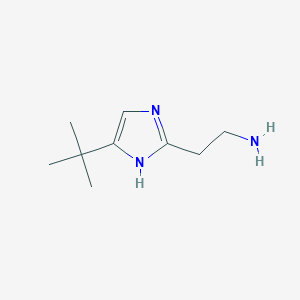
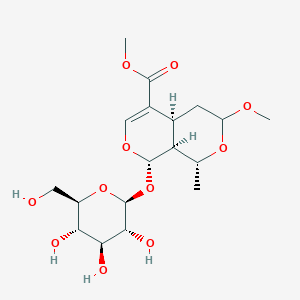
![tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B14861529.png)
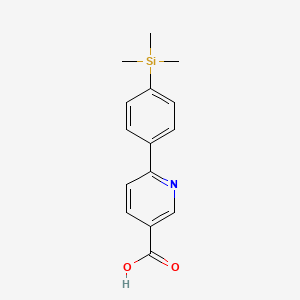
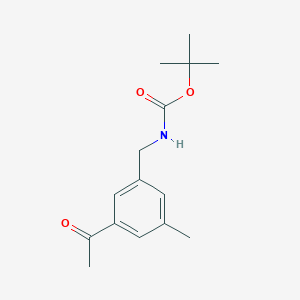
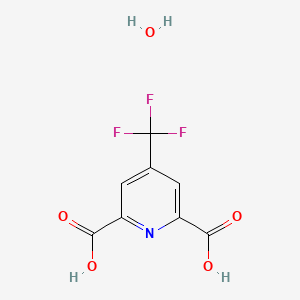

![1-[(2S,5R)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B14861570.png)
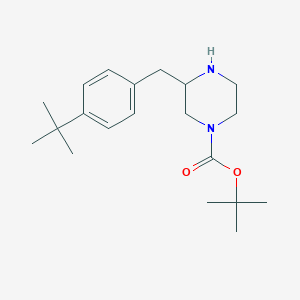

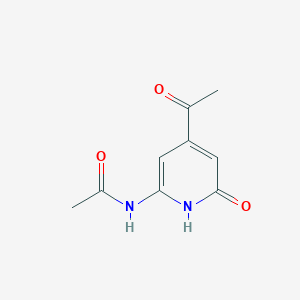
![(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B14861598.png)

